molecular formula C18H17ClN2O4S B5246092 N-(3-chloro-4-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

N-(3-chloro-4-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B5246092
M. Wt: 392.9 g/mol
InChI Key: WOZSFHBACYISNN-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a sulfonamide-substituted thiazolidinone derivative characterized by a benzamide core linked to a 4-methyl-1,1,3-trioxo-thiazolidin ring and a 3-chloro-4-methylphenyl substituent.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-11-6-7-14(9-16(11)19)20-17(22)13-4-3-5-15(8-13)21-18(23)12(2)10-26(21,24)25/h3-9,12H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZSFHBACYISNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily belong to the thiazolidinone and benzamide families. Below is a detailed analysis of key differences and similarities:

Thiazolidinone Ring Modifications

Compound Name Thiazolidinone Substituents Key Features Biological/Physicochemical Implications
Target Compound 4-Methyl-1,1,3-trioxo (sulfone groups) High electron-withdrawing effects, enhanced metabolic stability Potential for improved enzyme inhibition
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) 4-Oxo Standard thiazolidinone scaffold Moderate reactivity, typical pharmacokinetics
N-(5-{[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide 4-Oxo, 2-thioxo Thione group introduces sulfur-based polarity Altered binding affinity due to sulfur interactions

Key Insight : The target compound’s sulfone groups distinguish it from oxo- or thioxo-substituted analogs, likely improving oxidative stability and electronic properties for target engagement .

Aromatic Substituent Variations

Compound Name Aromatic Substituent Position/Substituents Impact on Lipophilicity/Steric Effects
Target Compound 3-Chloro-4-methylphenyl Chloro (meta), methyl (para) Increased lipophilicity, steric bulk at para position
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-Chlorophenethyl Chloro (meta), nitro (para) High polarity due to nitro group, reduced membrane permeability
N-(2-(2,6-Dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4j) 2,6-Dichlorophenyl Chloro (ortho/para) Enhanced steric hindrance, potential for rigid binding

Key Insight : The 3-chloro-4-methylphenyl group in the target compound balances lipophilicity and steric effects, favoring membrane penetration while maintaining target specificity .

Amide Linker Modifications

Compound Name Amide Core Structure Substituent Position Synthetic Accessibility/Yield
Target Compound Benzamide Position 3 of benzene ring Requires multistep synthesis (e.g., coupling, sulfonylation)
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide Trifluoromethylbenzamide Position 4 of benzene ring High-yield synthesis via acyl chloride intermediates
N-(3-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide Benzamide with thiazolidinone imine Conjugated imine system Lower synthetic yield due to imine instability

Key Insight : The target compound’s benzamide linker at position 3 introduces synthetic complexity but enables tailored interactions with hydrophobic binding pockets .

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